molecular formula C12H15N3O2 B1467461 (1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1455085-26-3

(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1467461
CAS No.: 1455085-26-3
M. Wt: 233.27 g/mol
InChI Key: FZOWWTUQQZTKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Click Chemistry and Ligand Efficiency

One of the prominent applications of triazole derivatives, similar to the specified compound, is in click chemistry. For example, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been synthesized using click chemistry and demonstrated remarkable stability and rate enhancement in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This process is essential for synthesizing diverse 1,4-disubstituted 1,2,3-triazoles, indicating the potential utility of the specified compound in facilitating click chemistry reactions with low catalyst loading under mild conditions (Tale, Gopula, & Toradmal, 2015).

Structural and Molecular Interactions

Another critical area of application is in the study of molecular interactions and structures. Triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate compounds, have been synthesized and analyzed for their π-hole tetrel bonding interactions. This analysis includes Hirshfeld surface analysis and DFT calculations, which could potentially apply to the specified compound, providing insights into its interaction energy and molecular assembly, essential for designing new materials and understanding molecular recognition processes (Ahmed et al., 2020).

Catalysis and Material Science

Triazole derivatives also find applications in catalysis and material science. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has been used as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research suggests that similar triazole-based compounds could be explored for their catalytic properties, potentially leading to the development of efficient and reusable catalysts for various chemical transformations (Ghorbanloo & Alamooti, 2017).

Antimicrobial Applications

Additionally, the synthesis of novel benzofuran-based 1,2,3-triazoles, including compounds structurally related to the specified molecule, has shown significant antimicrobial activity. This finding suggests that by exploring the antimicrobial properties of similar compounds, new therapeutic agents against various microbial infections could be developed (Sunitha et al., 2017).

Properties

IUPAC Name

[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12-6-4-3-5-10(12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOWWTUQQZTKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.